molecular formula C17H23NO6 B558363 Boc-beta-Hoasp(Obzl)-OH CAS No. 254101-10-5

Boc-beta-Hoasp(Obzl)-OH

Cat. No. B558363
M. Wt: 337,37 g/mole
InChI Key: FAFJSSKTLCNWRJ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-beta-Hoasp(Obzl)-OH, also known as Boc-beta-hydroxyaspartic acid, is a novel synthetic beta-amino acid that has been developed for use in a variety of scientific and medical applications. It is a derivative of the naturally occurring beta-amino acid, aspartic acid, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Efficient Synthesis and Protein Function Probes

A study by Englund, Gopi, and Appella (2004) highlights an efficient and cost-effective synthesis of N(alpha)-Boc2-N(beta)-Cbz-2,3-diaminopropionic acid, which begins from N(alpha)-Boc-Asp(OBn)-OH. This synthesis employs a Curtius rearrangement for beta-nitrogen establishment, underlining the compound's role in probing protein functions through selective amino acid modification and protection strategies (Englund, Gopi, & Appella, 2004).

Mixed Anhydride Coupling Reactions

Prasad, Iqbal, and Urry (2009) discuss the utility of 1-hydroxybenzotriazole in enhancing the yield of desired peptides through mixed anhydride coupling reactions, showcasing the suppression of urethane by-product formation. This emphasizes the compound's significance in peptide synthesis, demonstrating its efficiency in coupling reactions (Prasad, Iqbal, & Urry, 2009).

Solubility and Conformation of Protected Homooligopeptides

Narita, Doi, Kudo, and Terauchi (1986) provide IR spectroscopic conformational analyses indicating that Boc–Glyn–OBzl and Boc–(β-Ala)n–OBzl exhibit beta-sheet structures in higher oligomers, affecting solubility in polar solvents. This research contributes to understanding the solubility properties and conformational behaviors of protected homooligopeptides in the solid state, useful in designing peptides with desired structural characteristics and solubility profiles (Narita et al., 1986).

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-14(19)20)10-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFJSSKTLCNWRJ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-beta-Hoasp(Obzl)-OH

CAS RN

254101-10-5
Record name Boc-L-beta-Homoaspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.